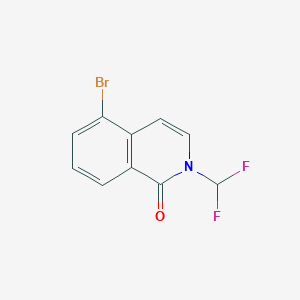

5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one

Description

Chemical Identity and Classification

5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one, bearing the Chemical Abstracts Service registry number 1984100-22-2, represents a sophisticated member of the fluorinated isoquinolinone family. The compound's molecular formula C10H6BrF2NO and molecular weight of 274.06 daltons reflect its complex heterocyclic architecture. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is systematically named 5-bromo-2-(difluoromethyl)isoquinolin-1(2H)-one, emphasizing the specific positioning of substituents on the core isoquinolinone framework.

The structural characterization reveals a bicyclic aromatic system consisting of a benzene ring fused to a pyridone moiety, with the nitrogen atom positioned at the 2-position relative to the carbonyl group. The bromine substituent occupies the 5-position on the benzene ring, while the difluoromethyl group (-CHF2) is attached to the nitrogen atom. This substitution pattern creates a compound with distinct electronic and steric properties that differentiate it from other isoquinolinone derivatives.

| Property | Value |

|---|---|

| Chemical Formula | C10H6BrF2NO |

| Molecular Weight | 274.06 g/mol |

| CAS Registry Number | 1984100-22-2 |

| MDL Number | MFCD28977718 |

| IUPAC Name | 5-bromo-2-(difluoromethyl)isoquinolin-1(2H)-one |

The compound's classification places it within the broader category of halogenated heterocycles, specifically among the difluoromethylated nitrogen-containing aromatic systems. This classification reflects both the presence of multiple halogen atoms and the incorporation of fluorine-containing functional groups that are increasingly recognized for their pharmaceutical relevance.

Historical Context in Heterocyclic Chemistry

The development of isoquinoline-based compounds has deep historical roots in heterocyclic chemistry, with isoquinoline itself first isolated from coal tar in 1885 by Hoogewerf and van Dorp through fractional crystallization of the acid sulfate. The evolution from simple isoquinoline to complex derivatives like 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one represents decades of advancement in synthetic methodology and pharmaceutical chemistry.

Isoquinoline derivatives have demonstrated their significance as privileged scaffolds in medicinal chemistry, with naturally occurring alkaloids such as morphine and codeine serving as early examples of the therapeutic potential inherent in these structural frameworks. The progression toward fluorinated derivatives reflects the modern understanding of fluorine's unique role in modulating molecular properties, particularly in pharmaceutical applications where metabolic stability and bioavailability are critical considerations.

The historical development of isoquinolinone synthesis has been marked by the establishment of classical methods such as the Pomeranz-Fritsch reaction, which provides efficient routes to the basic isoquinoline framework. However, the incorporation of difluoromethyl groups represents a more recent advancement, reflecting the growing appreciation for fluorinated functional groups in drug design and the development of specialized synthetic methodologies to introduce these challenging substituents.

The recognition of isoquinoline frameworks as privileged structures has been reinforced by extensive pharmacological studies demonstrating their diverse biological activities. This historical context provides the foundation for understanding why compounds like 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one are of significant interest in contemporary medicinal chemistry research.

Significance in Fluorinated Heterocycle Research

5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one occupies a prominent position in fluorinated heterocycle research due to its incorporation of the difluoromethyl functional group, which has emerged as a critical fluorinated motif in pharmaceutical chemistry. The difluoromethyl group serves as an effective isostere for hydroxyl, thiol, and amide functionalities, providing unique opportunities for molecular design and property optimization.

Recent advances in direct carbon-hydrogen difluoromethylation of heterocycles have highlighted the importance of developing efficient synthetic methodologies for constructing compounds like 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one. These methodologies represent significant improvements over traditional approaches, obviating the need for pre-functionalization of substrates and enabling more straightforward synthetic routes to complex fluorinated heterocycles.

The compound exemplifies the broader trend toward dearomative difluoromethylation of nitrogen-heterocycles, a synthetic strategy that has gained prominence in recent years. This approach allows for the selective incorporation of difluoromethyl groups while simultaneously creating new functional groups within the same molecular framework, enhancing the structural diversity and potential pharmaceutical applications of the resulting compounds.

| Research Area | Significance |

|---|---|

| Pharmaceutical Chemistry | Difluoromethyl as bioisostere |

| Synthetic Methodology | Advanced fluorination techniques |

| Medicinal Chemistry | Privileged scaffold modification |

| Drug Discovery | Enhanced molecular properties |

The significance of this compound in fluorinated heterocycle research is further emphasized by its potential for late-stage diversification in pharmaceutical development. The ability to introduce difluoromethyl groups into existing heterocyclic frameworks provides opportunities for systematic structure-activity relationship studies and lead compound optimization.

Isoquinolinone Framework as a Privileged Structure

The isoquinolinone framework underlying 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one represents one of the most significant privileged structures in medicinal chemistry. Privileged structures are molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery and development.

Isoquinoline derivatives have demonstrated remarkable pharmacological diversity, exhibiting anticancer, antioxidant, anti-inflammatory, antimicrobial, antifungal, antiviral, and enzyme inhibitory activities. This broad spectrum of biological activities reflects the structural versatility of the isoquinolinone framework and its ability to interact with diverse biological targets through multiple mechanisms of action.

The classification of isoquinolinones as privileged structures is supported by their presence in numerous marketed pharmaceuticals and their continued prominence in drug development pipelines. The framework's planar aromatic structure, combined with the strategic positioning of hydrogen bond acceptors and donors, creates optimal conditions for molecular recognition and binding to biological macromolecules.

Recent research has emphasized the potential for bioisosterism employing isoquinoline-based small molecules in drug design. This approach leverages the inherent biological activity of the isoquinolinone framework while allowing for systematic modification of substituents to optimize pharmacological properties. The incorporation of fluorinated substituents, as exemplified by 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one, represents a particularly promising direction for enhancing the pharmaceutical potential of these privileged structures.

The significance of the isoquinolinone framework is further demonstrated by the extensive research focused on developing novel synthetic approaches for constructing diversely functionalized isoquinoline derivatives. These efforts reflect the continued recognition of isoquinolinones as valuable molecular scaffolds and the ongoing need for efficient synthetic methodologies to access structurally complex derivatives that can serve as leads for pharmaceutical development.

Properties

IUPAC Name |

5-bromo-2-(difluoromethyl)isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF2NO/c11-8-3-1-2-7-6(8)4-5-14(9(7)15)10(12)13/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNDBHVGURJCLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN(C2=O)C(F)F)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Difluoromethylation of 5-Bromopyridine Derivatives

A key step in preparing difluoromethyl-substituted heterocycles is the introduction of the difluoromethyl group (-CF2H). This can be achieved by fluorination of aldehyde precursors using sulfur fluorides such as diethylaminosulfur trifluoride (DAST) or bis-(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor).

- Example procedure:

5-Bromopicolinaldehyde is treated with diethylaminosulfur trifluoride in dichloromethane at low temperatures (-70°C to 23°C) for about 30 minutes to 18 hours. The reaction mixture is then quenched and purified to yield 5-bromo-2-(difluoromethyl)pyridine with yields around 60-70%.

| Parameter | Details |

|---|---|

| Starting material | 5-Bromopicolinaldehyde |

| Fluorinating agent | Diethylaminosulfur trifluoride (DAST) |

| Solvent | Dichloromethane |

| Temperature | -70°C to 23°C |

| Reaction time | 0.5 to 18 hours |

| Yield | ~60-70% |

This difluoromethylation strategy can be adapted for isoquinoline aldehyde analogues to introduce the difluoromethyl group at the 2-position.

Construction of the Isoquinolin-1-one Core

Cyclization to Form Isoquinolin-1-one Ring

The isoquinolin-1-one core is typically constructed via intramolecular cyclization involving amide or lactam formation. For 5-bromo-substituted isoquinolinones, precursors such as 5-bromo-2-methylisoindolin-1-one have been synthesized via amination of bromomethylbenzoate derivatives.

- Typical synthetic route:

Methyl 4-bromo-2-(bromomethyl)benzoate is reacted with methylamine in methanol or tetrahydrofuran under reflux or sealed tube conditions (50-100°C) for 12-24 hours. This nucleophilic substitution followed by cyclization yields 5-bromo-2-methylisoindolin-1-one derivatives with yields ranging from 68% to 71%.

| Parameter | Details |

|---|---|

| Starting material | Methyl 4-bromo-2-(bromomethyl)benzoate |

| Nucleophile | Methylamine (2M in MeOH or THF) |

| Solvent | Methanol or Tetrahydrofuran (THF) |

| Temperature | 50-100°C |

| Reaction time | 12-24 hours |

| Yield | 68-71% |

This method can be modified to introduce difluoromethyl groups by replacing the methyl substituent with difluoromethyl precursors before or after cyclization.

Advanced Difluoroarylmethylation Techniques

Mild Condition Synthesis of Difluoroarylmethyl-Substituted Isoquinolinones

Recent research has demonstrated efficient synthesis of difluoroarylmethyl-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-ones under mild conditions, which may be applicable to isoquinolin-1-one derivatives.

- Method overview:

The reaction involves coupling 2-arylbenzimidazoles with α,α-difluorophenylacetyl derivatives using green catalysis approaches at moderate temperatures. This method provides high yields and functional group tolerance, which can be adapted for 5-bromo substituted isoquinolin-1-one systems.

While this exact method is for benzimidazoisoquinolinones, the principles of difluoroarylmethylation under mild catalysis are relevant for synthesizing the target compound.

Summary Table of Preparation Methods

| Step | Reaction Type | Key Reagents / Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Difluoromethylation | Fluorination of aldehyde | 5-Bromopicolinaldehyde + DAST, DCM, -70 to 23°C, 0.5-18h | 60-70 | Introduction of -CF2H group |

| Isoquinolin-1-one ring formation | Amination and cyclization | Methyl 4-bromo-2-(bromomethyl)benzoate + methylamine, MeOH/THF, 50-100°C, 12-24h | 68-71 | Formation of 5-bromo-2-methylisoindolin-1-one |

| Difluoroarylmethylation | Coupling with difluoroarylacetyl | 2-Arylbenzimidazole + α,α-difluorophenylacetyl, mild catalysis | High | Adaptable for difluoromethyl isoquinolinones |

Research Findings and Considerations

- The difluoromethylation step using sulfur fluorides is well-established and provides good selectivity for the difluoromethyl group introduction on aromatic aldehydes.

- Cyclization to form isoquinolin-1-one rings via nucleophilic substitution with amines is a robust method with moderate to high yields.

- Mild catalytic methods for difluoroarylmethylation offer environmentally friendly and efficient routes for incorporating difluoromethyl groups into complex heterocycles, potentially improving the synthesis of 5-bromo-2-difluoromethyl-2H-isoquinolin-1-one.

- Optimization of reaction conditions such as temperature, solvent, and catalyst loading is critical to maximize yield and purity.

- Purification typically involves extraction, washing with acids/bases, drying, and chromatographic separation to isolate the pure compound.

Chemical Reactions Analysis

5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different products.

Cross-Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that derivatives of isoquinolinones exhibit anticancer properties. For instance, 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one has been investigated for its ability to inhibit cancer cell proliferation. A study highlighted its effectiveness against various cancer cell lines, suggesting that the difluoromethyl group enhances its biological activity by modulating interactions with biological targets .

Mechanism of Action

The mechanism through which this compound exerts its anticancer effects is believed to involve the inhibition of specific kinases involved in cancer progression. By binding to these targets, the compound can disrupt signaling pathways critical for tumor growth .

Antimicrobial Properties

In addition to its anticancer potential, 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one has shown promising antimicrobial activity. Studies indicate that compounds with similar structures can inhibit bacterial growth, making them candidates for developing new antibiotics . The presence of the bromine and difluoromethyl groups is thought to enhance the lipophilicity and overall potency of the molecule.

Anti-inflammatory Effects

Preliminary research has also suggested that this compound may possess anti-inflammatory properties. The modulation of inflammatory pathways could provide therapeutic avenues for treating conditions such as arthritis or other inflammatory diseases .

Synthesis and Chemical Applications

Building Block for Synthesis

5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions . This versatility makes it valuable in both academic research and industrial applications.

| Reaction Type | Description | Example Application |

|---|---|---|

| Nucleophilic Substitution | Substitution of bromine with various nucleophiles | Synthesis of novel isoquinoline derivatives |

| Coupling Reactions | Formation of C-C bonds using palladium-catalyzed reactions | Development of complex pharmaceutical agents |

Case Studies

Case Study 1: Anticancer Research

A recent study explored the anticancer properties of 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one against breast cancer cells. The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutics . Further investigations into its mechanism revealed that it induces apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Testing

In another investigation, derivatives were tested against common bacterial strains such as E. coli and Staphylococcus aureus. The results showed significant antibacterial activity, suggesting potential use in treating bacterial infections . The structure-activity relationship (SAR) analysis indicated that modifications to the difluoromethyl group could further enhance efficacy.

Mechanism of Action

The mechanism of action of 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

5-Bromo-1(2H)-isoquinolinone (CAS 190777-77-6)

- Molecular Formula: C₉H₆BrNO

- Molecular Weight : 224.05 g/mol

- Key Features : This compound serves as the closest analog, lacking the difluoromethyl group. Its simpler structure is often used as a precursor for synthesizing more complex derivatives. The absence of the difluoromethyl group reduces steric hindrance and lipophilicity compared to the target compound.

Quinolinone Derivatives

5-Bromo-7-fluoroquinolin-2(1H)-one (CAS 917343-76-1)

- Molecular Formula: C₉H₅BrFNO

- Molecular Weight : 242.05 g/mol

- Substituents : Bromine at C5, fluorine at C6.

- Key Features: The quinolinone core differs from isoquinolinone in nitrogen positioning, altering electronic distribution. Safety data indicate stringent handling requirements due to reactivity.

5-Bromo-8-fluoroquinolin-2(1H)-one (CAS 1215767-80-8)

- Molecular Formula: C₉H₅BrFNO

- Molecular Weight : 242.05 g/mol

- Substituents : Bromine at C5, fluorine at C7.

- Key Features : Structural similarity score of 0.91 to the target compound. The fluorine’s position influences intermolecular interactions, such as hydrogen bonding, compared to the difluoromethyl group’s steric and electronic effects.

Indole and Quinazoline Derivatives

5-Bromo-3-hydroxy-3-(2-oxo-2-phenylethyl)-1H-indol-2-one (CAS 70452-19-6)

- Molecular Formula: C₁₆H₁₁BrNO₃

- Molecular Weight : 361.17 g/mol

- Substituents : Bromine at C5, hydroxy and phenacyl groups at C3.

- Key Features: The indole core introduces a different pharmacophore profile.

5-Bromo-2-chloromethyl-1H-quinazolin-4-one

- Molecular Formula : C₉H₆BrClN₂O

- Molecular Weight : 273.51 g/mol

- Substituents : Bromine at C5, chloromethyl at C2.

- Key Features: The quinazolinone core offers a distinct electronic environment. The chloromethyl group may confer higher reactivity in nucleophilic substitutions compared to difluoromethyl.

Data Tables

Key Research Findings and Insights

- Electronic Effects : The difluoromethyl group in the target compound likely increases electron-withdrawing effects compared to hydrogen or methyl groups, altering reactivity in cross-coupling reactions.

- Synthetic Utility: Brominated isoquinolinones are pivotal intermediates for Suzuki-Miyaura couplings, with the difluoromethyl group possibly modulating steric demands.

Biological Activity

5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one (CAS No. 1984100-22-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one features a complex structure that includes a bromine atom and two fluorine atoms attached to the isoquinoline core. This unique configuration may influence its reactivity and biological interactions.

The biological activity of 5-bromo-2-difluoromethyl-2H-isoquinolin-1-one is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, leading to altered cellular processes.

- Receptor Modulation : It could interact with various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties, although detailed investigations are required to confirm efficacy against specific pathogens.

Antimicrobial Activity

Recent studies have indicated that derivatives of isoquinoline compounds exhibit significant antimicrobial properties. While specific data on 5-bromo-2-difluoromethyl-2H-isoquinolin-1-one is limited, related compounds have shown promising results:

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 5-Bromo derivative | 32 | Moderate against MRSA |

| 6-Chloro derivative | 16 | Strong against E. coli |

These findings suggest that structural modifications can enhance antimicrobial efficacy, hinting at the potential for 5-bromo derivatives in therapeutic applications.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to assess the impact of isoquinoline derivatives on cancer cell lines. For example:

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| MCF7 (Breast) | 10 | Isoquinoline derivative |

| HCT116 (Colon) | 15 | Isoquinoline derivative |

These results indicate that certain isoquinoline derivatives may possess significant antiproliferative effects, warranting further exploration into their mechanisms and therapeutic potential.

Study on Anticancer Activity

A recent study investigated the anticancer properties of various isoquinoline derivatives, including 5-bromo variants. The research focused on their ability to induce apoptosis in cancer cells through the activation of caspase pathways. Results indicated that compounds with halogen substitutions exhibited enhanced potency compared to their non-halogenated counterparts.

Antimicrobial Efficacy Analysis

Another investigation assessed the antimicrobial efficacy of multiple isoquinoline derivatives against a panel of bacterial strains. The study highlighted that compounds with difluoromethyl groups showed improved activity against Gram-positive bacteria, suggesting that further optimization could yield effective antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one, and what intermediates are critical?

- Methodology: Begin with halogenation of isoquinolinone precursors, followed by difluoromethylation via palladium-catalyzed cross-coupling reactions. Key intermediates include brominated isoquinolinone scaffolds (e.g., 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one, CAS 1109230-25-2) . Monitor reaction progress using TLC and NMR to ensure regioselectivity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology: Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and purity. X-ray crystallography (as applied to structurally similar 5-Bromo-1-methylindolin-2-one) resolves stereochemistry and crystal packing . Complement with NMR to verify difluoromethyl group integration and chemical environment .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology: Conduct systematic dose-response assays under standardized conditions (e.g., cell lines, incubation time). Compare results with structurally analogous compounds (e.g., indole-2-one derivatives) to identify structure-activity relationships (SARs) . Apply multivariate statistical analysis to isolate confounding variables (e.g., solvent effects, impurity profiles) .

Q. What strategies improve the stability of 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one in catalytic applications?

- Methodology: Test protective groups (e.g., Boc or Fmoc) on the isoquinolinone nitrogen to mitigate degradation. Use computational modeling (DFT) to predict reactive sites and design sterically hindered derivatives. Validate stability via accelerated aging studies under varying pH and temperature .

Q. How do electronic effects of the difluoromethyl group influence reactivity in cross-coupling reactions?

- Methodology: Perform Hammett analysis to quantify substituent effects on reaction rates. Compare with non-fluorinated analogs (e.g., 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one, CAS 1889-78-7) using kinetic isotope effect (KIE) studies . Pair with in-situ IR spectroscopy to track intermediate formation .

Data Analysis & Experimental Design

Q. How should researchers design experiments to address inconsistent yields in large-scale synthesis?

- Methodology: Implement design of experiments (DoE) to optimize parameters (e.g., catalyst loading, temperature). Use response surface methodology (RSM) to identify interactions between variables. Validate reproducibility across three independent batches .

Q. What approaches validate the absence of regioisomeric byproducts in the final compound?

- Methodology: Employ chiral HPLC with a polar stationary phase to separate isomers. Confirm purity via NMR DEPT experiments, which highlight quaternary carbons unique to the target structure . Cross-reference with synthetic intermediates (e.g., brominated precursors from CAS 1109230-25-2) .

Contradiction Handling & Theoretical Frameworks

Q. How can conflicting computational predictions about the compound’s binding affinity be reconciled?

- Methodology: Run molecular docking simulations across multiple software platforms (e.g., AutoDock, Schrödinger). Validate with experimental binding assays (e.g., SPR or ITC). Apply meta-analysis frameworks from longitudinal studies to identify systematic biases in computational parameters .

Q. What theoretical models explain the compound’s dual role as both an inhibitor and substrate in enzymatic assays?

- Methodology: Use kinetic modeling (e.g., Michaelis-Menten with competitive inhibition terms) to dissect mechanisms. Probe active-site interactions via site-directed mutagenesis of target enzymes. Cross-validate with isotopic labeling (e.g., ) to track substrate turnover .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.